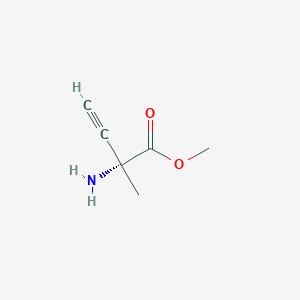
methyl (2R)-2-amino-2-methylbut-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-2-methylbut-3-ynoate, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Intermediate in Organic Chemistry
Methyl (2R)-2-amino-2-methylbut-3-ynoate is often utilized as a synthetic intermediate due to its ability to participate in various chemical reactions. The compound can undergo transformations that lead to the formation of more complex molecules. Its reactivity profile is influenced by both the amino group and the alkyne functionality, allowing it to serve as a building block for synthesizing other compounds.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug development. Its structural characteristics enable it to mimic natural amino acids, making it suitable for:
- Designing Enzyme Inhibitors : The compound's ability to interact with biological targets allows researchers to explore its use as an enzyme inhibitor.
- Studying Biological Mechanisms : Its unique properties make it a candidate for studying the mechanisms of action of various biological processes.
Biochemical Studies
The compound is also significant in biochemical research due to its stereochemistry and functional groups. It can be used to:
- Investigate Stereochemical Effects : The chiral center allows for studies on how stereochemistry influences biological activity.
- Explore Reaction Pathways : Researchers can utilize this compound to understand reaction mechanisms involving amino acids and their derivatives.
Case Studies and Research Findings
Numerous studies have investigated the applications of this compound:
Case Study 1: Enantioselective Synthesis
Research has demonstrated the enantioselective synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters using this compound as a precursor. The results indicated that the stereochemistry plays a crucial role in determining the efficacy of the synthesized products .
Another study explored the biological activity of derivatives synthesized from this compound, revealing potential applications in developing new therapeutic agents targeting specific enzymes involved in metabolic pathways .
Propriétés
Numéro CAS |
115228-55-2 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-2-methylbut-3-ynoate |
InChI |
InChI=1S/C6H9NO2/c1-4-6(2,7)5(8)9-3/h1H,7H2,2-3H3/t6-/m1/s1 |
Clé InChI |
FTZONTNRTSTHNY-ZCFIWIBFSA-N |
SMILES |
CC(C#C)(C(=O)OC)N |
SMILES isomérique |
C[C@@](C#C)(C(=O)OC)N |
SMILES canonique |
CC(C#C)(C(=O)OC)N |
Synonymes |
3-Butynoicacid,2-amino-2-methyl-,methylester,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















